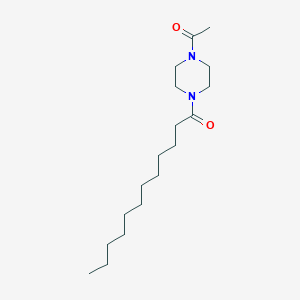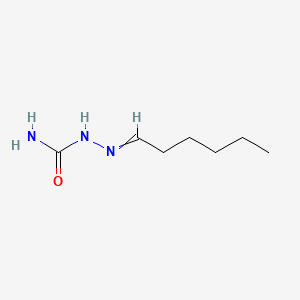
Deca-1,5,9-triyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deca-1,5,9-triyne is an organic compound with the molecular formula C10H6. It is characterized by the presence of three triple bonds located at the 1st, 5th, and 9th positions of a ten-carbon chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deca-1,5,9-triyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the use of molybdenum or tungsten catalysts to facilitate the metathesis of diynes, resulting in the formation of conjugated triynes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides can also be used to synthesize this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Deca-1,5,9-triyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding diketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes.
Aplicaciones Científicas De Investigación
Deca-1,5,9-triyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism by which deca-1,5,9-triyne exerts its effects involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can interact with different molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved often include oxidative and reductive processes, as well as nucleophilic substitutions .
Comparación Con Compuestos Similares
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: This compound contains multiple triple bonds and exhibits similar reactivity.
Cyclododeca-1,5,9-triyne: Known for its conformational properties and similar chemical behavior.
Uniqueness: this compound is unique due to its linear structure and the specific positioning of its triple bonds, which confer distinct reactivity and chemical properties compared to cyclic triynes.
Propiedades
Número CAS |
5726-34-1 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
deca-1,5,9-triyne |
InChI |
InChI=1S/C10H10/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-8H2 |
Clave InChI |
PFZIVQJQUSGCGB-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC#CCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



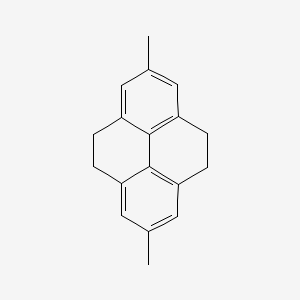


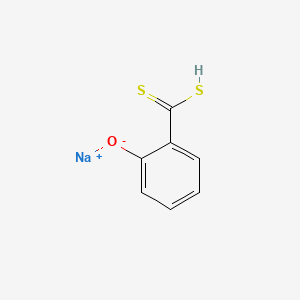
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)


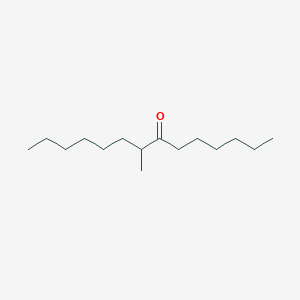

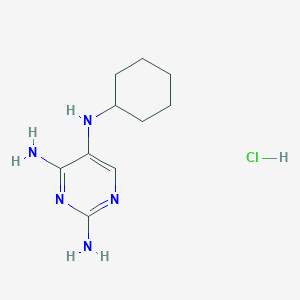
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
